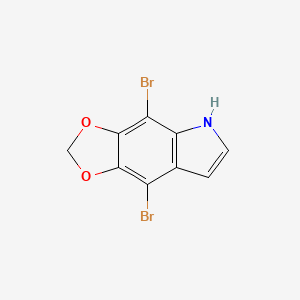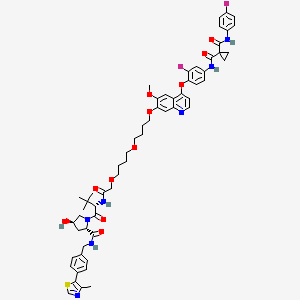
SJFalpha
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SJFalpha is a potent and selective degrader of the p38 alpha mitogen-activated protein kinase. It is a member of the PROTAC (Proteolysis Targeting Chimera) class of compounds, which are designed to target and degrade specific proteins within cells. This compound is particularly notable for its high selectivity and potency in degrading p38 alpha, with minimal effects on other isoforms such as p38 beta, p38 gamma, and p38 delta .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SJFalpha involves the conjugation of a multikinase inhibitor, foretinib, to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase via a linker. The synthetic route typically includes the following steps:
Synthesis of the Foretinib Derivative: Foretinib is modified to introduce functional groups that can be used for conjugation.
Synthesis of the VHL Ligand: The ligand for VHL is synthesized separately, often involving multiple steps to ensure high purity and functionality.
Conjugation: The foretinib derivative and the VHL ligand are linked together using a bifunctional linker. .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet demand. This involves optimizing reaction conditions, using high-throughput synthesis techniques, and ensuring stringent quality control measures to maintain the purity and efficacy of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
SJFalpha primarily undergoes the following types of reactions:
Degradation: this compound induces the degradation of p38 alpha by recruiting it to the VHL E3 ubiquitin ligase, leading to its ubiquitination and subsequent proteasomal degradation.
Binding Interactions: This compound binds selectively to p38 alpha and the VHL E3 ligase, forming a ternary complex that facilitates the degradation process
Common Reagents and Conditions
Reagents: Foretinib, VHL ligand, bifunctional linker, solvents such as dimethyl sulfoxide (DMSO).
Conditions: Reactions are typically carried out under controlled temperature and pH conditions to ensure optimal binding and degradation activity
Major Products
The major product of the reaction involving this compound is the ubiquitinated form of p38 alpha, which is subsequently degraded by the proteasome .
Wissenschaftliche Forschungsanwendungen
SJFalpha has a wide range of applications in scientific research, including:
Chemistry: Used as a tool compound to study the degradation of p38 alpha and other proteins.
Biology: Employed in cellular studies to investigate the role of p38 alpha in various signaling pathways.
Medicine: Potential therapeutic applications in diseases where p38 alpha is implicated, such as inflammatory diseases and certain cancers.
Industry: Utilized in drug discovery and development processes to identify and validate new therapeutic targets
Wirkmechanismus
SJFalpha exerts its effects by forming a ternary complex with p38 alpha and the VHL E3 ubiquitin ligase. This complex facilitates the ubiquitination of p38 alpha, marking it for degradation by the proteasome. The molecular targets involved include the kinase domain of p38 alpha and the VHL binding domain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
dBET1: A PROTAC that targets BET proteins for degradation.
ARV-825: A heterobifunctional PROTAC that recruits BRD4 to the E3 ubiquitin ligase cereblon.
Gefitinib-based PROTAC 3: Targets epidermal growth factor receptor (EGFR) for degradation
Uniqueness
SJFalpha is unique in its high selectivity and potency for degrading p38 alpha, with minimal off-target effects on other p38 isoforms and related kinases. This specificity makes it a valuable tool for studying p38 alpha-related pathways and potential therapeutic applications .
Eigenschaften
Molekularformel |
C59H67F2N7O11S |
|---|---|
Molekulargewicht |
1120.3 g/mol |
IUPAC-Name |
1-N'-[3-fluoro-4-[7-[4-[4-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]butoxy]butoxy]-6-methoxyquinolin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide |
InChI |
InChI=1S/C59H67F2N7O11S/c1-36-52(80-35-64-36)38-12-10-37(11-13-38)32-63-54(71)46-29-42(69)33-68(46)55(72)53(58(2,3)4)67-51(70)34-77-26-7-6-24-76-25-8-9-27-78-50-31-45-43(30-49(50)75-5)47(20-23-62-45)79-48-19-18-41(28-44(48)61)66-57(74)59(21-22-59)56(73)65-40-16-14-39(60)15-17-40/h10-20,23,28,30-31,35,42,46,53,69H,6-9,21-22,24-27,29,32-34H2,1-5H3,(H,63,71)(H,65,73)(H,66,74)(H,67,70)/t42-,46+,53-/m1/s1 |
InChI-Schlüssel |
GXDYWQXTEYENEU-WFYKIECOSA-N |
Isomerische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCCCOCCCCOC4=CC5=NC=CC(=C5C=C4OC)OC6=C(C=C(C=C6)NC(=O)C7(CC7)C(=O)NC8=CC=C(C=C8)F)F)O |
Kanonische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCCCOCCCCOC4=CC5=NC=CC(=C5C=C4OC)OC6=C(C=C(C=C6)NC(=O)C7(CC7)C(=O)NC8=CC=C(C=C8)F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[pTyr5] EGFR (988-993) (TFA)](/img/structure/B12423284.png)
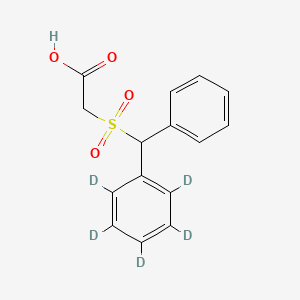
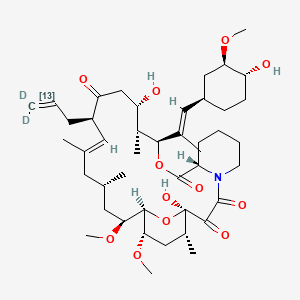
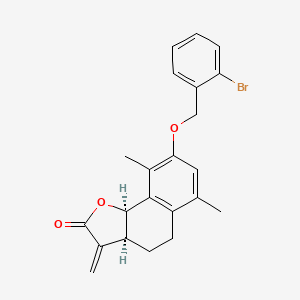
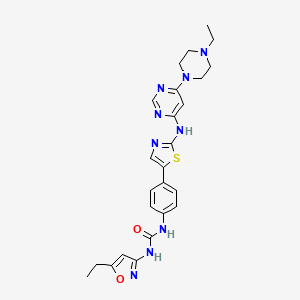
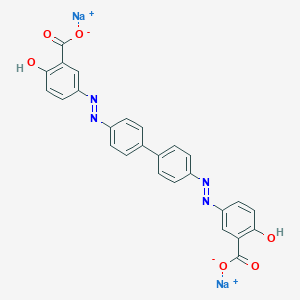
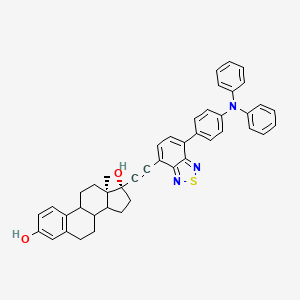
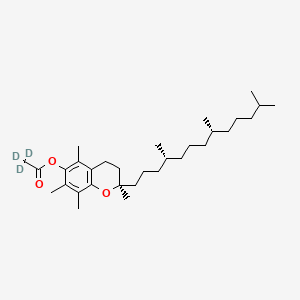
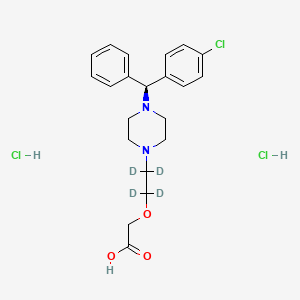
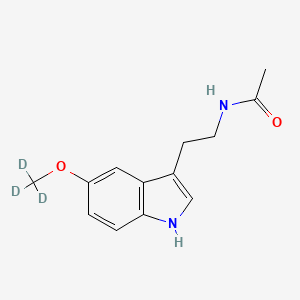
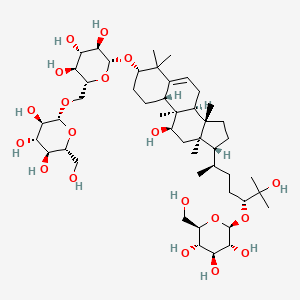
![1-(1H-benzo[d]imidazol-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-ol](/img/structure/B12423353.png)
